molecular formula C22H17N3O3 B6058820 4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide CAS No. 5773-27-3

4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No.: B6058820
CAS No.: 5773-27-3
M. Wt: 371.4 g/mol
InChI Key: GSBBQYSSZJGMRF-UHFFFAOYSA-N
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Description

4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide is a synthetic organic compound that features a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Acetylation: The amino group on the benzoxazole is acetylated using acetic anhydride in the presence of a base such as pyridine.

    Coupling Reaction: The acetylated benzoxazole is then coupled with 4-aminobenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the benzoxazole ring can yield dihydrobenzoxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydrobenzoxazole derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with molecular targets such as the β-estrogen receptor. By binding to this receptor, the compound can modulate gene expression related to adipogenesis, energy expenditure, and lipid metabolism . This interaction is facilitated by the compound’s structural features, which allow it to fit into the receptor’s binding pocket.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to its specific combination of the benzoxazole moiety with an acetylamino group, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-acetamido-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-14(26)23-17-10-6-15(7-11-17)21(27)24-18-12-8-16(9-13-18)22-25-19-4-2-3-5-20(19)28-22/h2-13H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBBQYSSZJGMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362241
Record name STK075971
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5773-27-3
Record name STK075971
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50362241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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